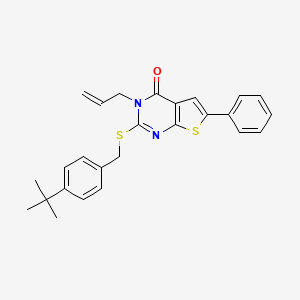
2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a tert-butylcyclohexylidene moiety, and an acetohydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the biphenyl and tert-butylcyclohexylidene intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the tert-butylcyclohexylidene moiety can be prepared via a Friedel-Crafts alkylation reaction. The final step involves the condensation of these intermediates with acetohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hydrazide derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced hydrazide derivatives.
Substitution: Nitrated or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic receptors, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide: Unique due to its combination of biphenyl and tert-butylcyclohexylidene groups.
4-tert-Butylphenol: Similar in having a tert-butyl group but lacks the biphenyl and hydrazide functionalities.
2,4-Ditert-butylphenol: Contains multiple tert-butyl groups but differs in overall structure and reactivity.
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
303087-45-8 |
|---|---|
Formule moléculaire |
C24H30N2O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-[(4-tert-butylcyclohexylidene)amino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C24H30N2O2/c1-24(2,3)20-11-13-21(14-12-20)25-26-23(27)17-28-22-15-9-19(10-16-22)18-7-5-4-6-8-18/h4-10,15-16,20H,11-14,17H2,1-3H3,(H,26,27) |
Clé InChI |
UIZYLNAQGCTQTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate](/img/structure/B11979954.png)

![4-Methyl-3-(3-oxobutan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11979976.png)




![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)


![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11980010.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11980013.png)


